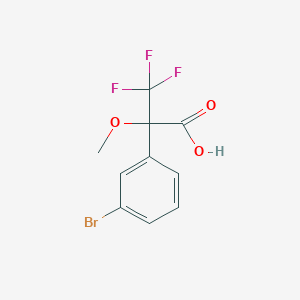
2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid is an organic compound characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a methoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylboronic acid and trifluoromethyl ketone.
Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Acidification: Finally, the intermediate is acidified using hydrochloric acid to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Scientific Research Applications
2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenylacetic acid
- 3-(3-Bromophenyl)propionic acid
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
Uniqueness
2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H8BrF3O3 |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H8BrF3O3/c1-17-9(8(15)16,10(12,13)14)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,15,16) |
InChI Key |
FRMFPTCKNGHCRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC=C1)Br)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















